Dexfenfluramin

Übersicht

Beschreibung

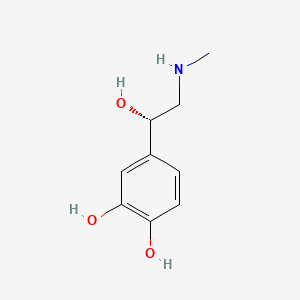

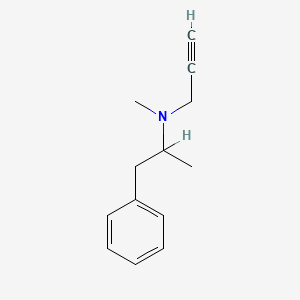

Dexfenfluramin ist ein serotonerges Anorexiemittel, das unter dem Namen Redux vermarktet wurde. Es ist das d-Enantiomer von Fenfluramin und strukturell Amphetamin ähnlich, hat aber keine psychologische stimulierende Wirkung. This compound reduziert den Appetit, indem es die Menge an extrazellulärem Serotonin im Gehirn erhöht . Es wurde Mitte der 1990er Jahre von der US-amerikanischen Food and Drug Administration zur Gewichtsabnahme zugelassen, 1997 jedoch aufgrund von Bedenken hinsichtlich kardiovaskulärer Nebenwirkungen zurückgezogen .

Wirkmechanismus

Target of Action

Dexfenfluramine, also known as d-Fenfluramine, primarily targets the Sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a key neurotransmitter involved in mood, appetite, and sleep.

Mode of Action

Dexfenfluramine acts as a serotonin reuptake inhibitor . It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin . This leads to increased levels of serotonin in the synaptic cleft. The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus .

Biochemical Pathways

The enhanced serotoninergic transmission in the hypothalamus suppresses the appetite for carbohydrates . This is the primary biochemical pathway affected by Dexfenfluramine. The downstream effects include decreased caloric intake and potential weight loss .

Result of Action

The primary molecular and cellular effect of Dexfenfluramine’s action is the increase in extracellular serotonin levels in the brain . This results in a decrease in appetite and caloric intake, which can lead to weight loss . It’s important to note that dexfenfluramine was withdrawn from the market due to concerns about cardiovascular side-effects .

Action Environment

The action, efficacy, and stability of Dexfenfluramine can be influenced by various environmental factors. For instance, the systemic bioavailability of Dexfenfluramine is about 68%, and the drug is metabolized in the liver . Therefore, factors that affect liver function, such as other medications, alcohol consumption, and liver disease, could potentially influence the action and efficacy of Dexfenfluramine. Additionally, individual genetic variations, such as those affecting the serotonin transporter, could potentially influence the individual’s response to Dexfenfluramine .

Wissenschaftliche Forschungsanwendungen

Dexfenfluramin wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:

Chemie: Es wurde auf seine einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Biologie: Die Forschung konzentrierte sich auf seine Auswirkungen auf den Serotoninspiegel und seinen potenziellen Einsatz bei der Behandlung von Erkrankungen im Zusammenhang mit einem Serotoninungleichgewicht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Serotoninspiegel im Gehirn erhöht. Es wirkt als Serotonin-Wiederaufnahmehemmer und bewirkt auch die Freisetzung von Serotonin aus Synaptosomen. Durch die Bindung an die Serotonin-Wiederaufnahmepumpe hemmt this compound die Serotonin-Wiederaufnahme, was zu einer stärkeren Aktivierung von Serotoninrezeptoren führt. Dies verstärkt die serotonerge Transmission in den Zentren des Fressverhaltens im Hypothalamus und unterdrückt so den Appetit .

Biochemische Analyse

Biochemical Properties

Dexfenfluramine acts by increasing serotonin levels in the brain’s synapses, thereby decreasing caloric intake . It inhibits the reuptake of serotonin and causes the release of serotonin from the synaptosomes . The increased levels of serotonin lead to greater serotonin receptor activation, enhancing serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .

Cellular Effects

Dexfenfluramine influences cell function by modulating serotonin levels in the brain’s synapses . By acting as a serotonin reuptake inhibitor and causing the release of serotonin from the synaptosomes, it affects cell signaling pathways related to feeding behavior .

Molecular Mechanism

The molecular mechanism of Dexfenfluramine involves binding to the serotonin reuptake pump, leading to inhibition of serotonin reuptake . The increased levels of serotonin result in greater activation of serotonin receptors, enhancing serotoninergic transmission in the hypothalamus .

Dosage Effects in Animal Models

In animal models, Dexfenfluramine has been shown to decrease food intake, body weight, and adipose tissue mass . Tolerance to the initial weight-reducing effects of Dexfenfluramine has not been noted during longer-term administration .

Metabolic Pathways

The metabolic pathways of Dexfenfluramine involve the inhibition of serotonin reuptake and the stimulation of serotonin release

Transport and Distribution

It is known to be well-absorbed from the gastrointestinal tract .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas of the brain where serotonin receptors and the serotonin reuptake pump are present .

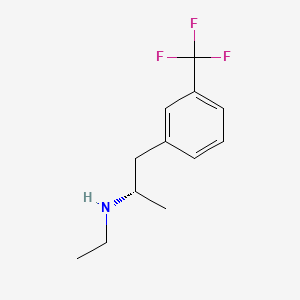

Vorbereitungsmethoden

Die Synthese von Dexfenfluramin umfasst mehrere Schritte:

Hydrolyse von 2-(3-(Trifluormethyl)phenyl)acetonitril: zur Herstellung von 2-(3-(Trifluormethyl)phenyl)essigsäure.

Reaktion von 2-(3-(Trifluormethyl)phenyl)essigsäure: mit Essigsäureanhydrid und einem Katalysator zur Herstellung von 1-(3-(Trifluormethyl)phenyl)propan-2-on.

Reduktive Aminierung von 1-(3-(Trifluormethyl)phenyl)propan-2-on: mit Ethylamin unter Verwendung eines Borhydrid-Reduktionsmittels zur Herstellung von this compound.

Analyse Chemischer Reaktionen

Dexfenfluramin unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trifluormethylgruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

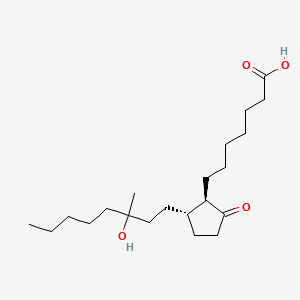

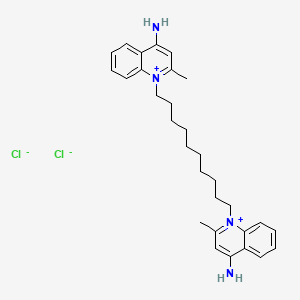

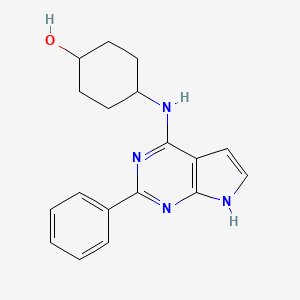

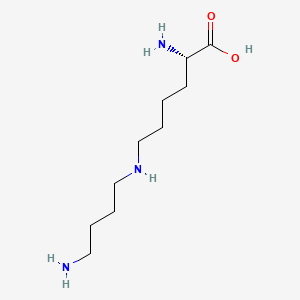

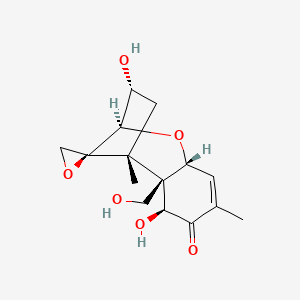

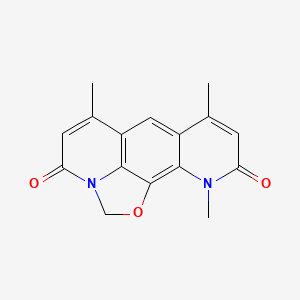

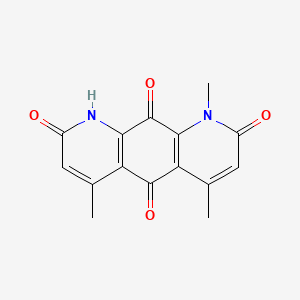

Dexfenfluramin ähnelt anderen Verbindungen wie:

This compound ist einzigartig in seiner spezifischen Wirkung auf die Serotonin-Wiederaufnahme und -freisetzung, was es von anderen Medikamenten zur Gewichtsabnahme unterscheidet .

Eigenschaften

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025754 | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.15e-02 g/L | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3239-44-9 | |

| Record name | Dexfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)